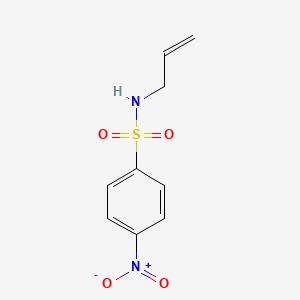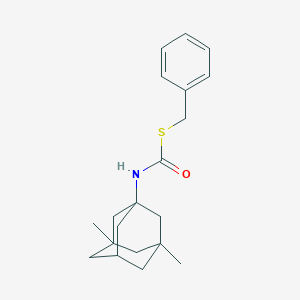![molecular formula C22H19N3O B5132270 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5132270.png)
7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol, also known as MQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
作用机制
The mechanism of action of 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol involves its ability to chelate metal ions, particularly iron and copper, which are essential for the growth and proliferation of cancer cells. By chelating these metal ions, 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol disrupts the redox balance of cancer cells, leading to oxidative stress and apoptosis. Additionally, 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes, leading to neuroprotection.
Biochemical and Physiological Effects:
7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and activation of the Nrf2/ARE pathway. Additionally, 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been found to have low toxicity in normal cells, making it a promising candidate for therapeutic applications.
实验室实验的优点和局限性
One of the advantages of using 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol in lab experiments is its high purity and low toxicity in normal cells. Additionally, 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been found to be stable under various conditions, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
For the research on 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol include the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel synthetic methods and analogs of 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol may lead to the discovery of more potent and selective compounds for therapeutic applications. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol may provide insights into its efficacy and safety in humans.
合成方法
7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol can be synthesized using various methods, including the reaction of 8-hydroxyquinoline with 4-methylbenzaldehyde and 2-pyridinecarboxaldehyde in the presence of a base. Another method involves the reaction of 8-hydroxyquinoline with 4-methylbenzaldehyde and 2-pyridinecarboxylic acid in the presence of a catalyst. These methods have been optimized to yield high purity 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol.
科学研究应用
7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol exhibits anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
7-[(4-methylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-15-7-9-17(10-8-15)20(25-19-6-2-3-13-23-19)18-12-11-16-5-4-14-24-21(16)22(18)26/h2-14,20,26H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKMHIKWIGNKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-furylmethyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5132207.png)
![8-[3-(3-ethoxyphenoxy)propoxy]quinoline](/img/structure/B5132208.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5132218.png)

![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5132235.png)
![2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-benzyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5132244.png)
![1-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5132246.png)

![6-ethyl-2-(ethylthio)-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5132259.png)
![3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)propanamide trifluoroacetate](/img/structure/B5132274.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5132285.png)
